1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid” is a chemical compound with a molecular weight of 283.37 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)decahydroquinoline-3-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound includes a decahydroquinoline ring, which is a type of heterocyclic compound. The tert-butoxycarbonyl group is attached to the nitrogen atom of the ring, and the carboxylic acid group is attached to the 6-position of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the tert-butoxycarbonyl group and the carboxylic acid group. The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane, or with HCl in methanol . The carboxylic acid group can undergo typical acid-base reactions, as well as reactions with other functional groups.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid involves the protection of the amine group, followed by the reduction of the ketone group, and then the deprotection of the amine group to yield the final product.", "Starting Materials": [ "Decahydroquinoline-6-carboxylic acid", "tert-Butyl chloroformate", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Protection of the amine group: Decahydroquinoline-6-carboxylic acid is reacted with tert-butyl chloroformate in the presence of a base such as sodium hydroxide to yield the tert-butoxycarbonyl (Boc) protected amine.", "Reduction of the ketone group: The Boc-protected amine is then reacted with sodium borohydride in methanol to reduce the ketone group to a secondary alcohol.", "Deprotection of the amine group: The Boc group is removed by treatment with hydrochloric acid in diethyl ether to yield the final product, 1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid." ] } | |
CAS RN |
1824335-83-2 |
Product Name |
1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid |
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.